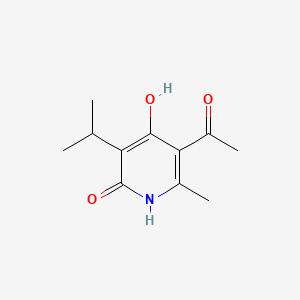
2-(2-bromo-4,6-dimethylphenoxy)-N'-{3-bromo-2-hydroxy-5-nitrobenzylidene}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4,6-dimethylphenoxy)-N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}acetohydrazide is a complex organic compound characterized by the presence of multiple functional groups, including bromine, nitro, hydroxyl, and hydrazide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4,6-dimethylphenoxy)-N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}acetohydrazide typically involves a multi-step process. The initial step often includes the bromination of 4,6-dimethylphenol to obtain 2-bromo-4,6-dimethylphenol. This intermediate is then reacted with ethyl bromoacetate to form 2-(2-bromo-4,6-dimethylphenoxy)acetic acid. The subsequent steps involve the formation of the hydrazide derivative and the final condensation with 3-bromo-2-hydroxy-5-nitrobenzaldehyde under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-bromo-4,6-dimethylphenoxy)-N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium iodide (NaI) in acetone or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-(2-bromo-4,6-dimethylphenoxy)-N’-{3-bromo-2-oxo-5-nitrobenzylidene}acetohydrazide.
Reduction: Formation of 2-(2-bromo-4,6-dimethylphenoxy)-N’-{3-bromo-2-amino-5-nitrobenzylidene}acetohydrazide.
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Aplicaciones Científicas De Investigación
2-(2-bromo-4,6-dimethylphenoxy)-N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its diverse functional groups and potential biological activities.
Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4,6-dimethylphenoxy)-N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: May interact with enzymes, receptors, and other proteins due to its functional groups.
Pathways Involved: Potential involvement in oxidative stress pathways, inhibition of specific enzymes, and modulation of signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-4,6-dimethylaniline: A simpler compound with similar bromine and methyl groups but lacking the complex functional groups of the target compound.
2-(2-bromo-4,6-dimethylphenoxy)acetic acid: An intermediate in the synthesis of the target compound with fewer functional groups.
2-(2-bromo-4,6-dimethylphenoxy)-N-(4-fluorophenyl)acetamide: A related compound with a fluorophenyl group instead of the hydrazide and nitro groups.
Uniqueness
2-(2-bromo-4,6-dimethylphenoxy)-N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}acetohydrazide is unique due to its combination of bromine, nitro, hydroxyl, and hydrazide groups, which confer distinct chemical reactivity and potential biological activities compared to simpler analogs .
Propiedades
Fórmula molecular |
C17H15Br2N3O5 |
|---|---|
Peso molecular |
501.1 g/mol |
Nombre IUPAC |
2-(2-bromo-4,6-dimethylphenoxy)-N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H15Br2N3O5/c1-9-3-10(2)17(14(19)4-9)27-8-15(23)21-20-7-11-5-12(22(25)26)6-13(18)16(11)24/h3-7,24H,8H2,1-2H3,(H,21,23)/b20-7+ |
Clave InChI |
KBFWQNKNZRWAFR-IFRROFPPSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)C |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one](/img/structure/B13381965.png)
![17-(6-Methoxy-2,5,5-trimethyloxan-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13381970.png)

![ethyl 5-isopropyl-4-methyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B13381978.png)

![2-[(1S,4S)-2-bicyclo[2.2.1]heptanyl]acetic acid](/img/structure/B13381994.png)
![6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;dihydrochloride](/img/structure/B13381995.png)
![Ethyl 15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate](/img/structure/B13382001.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B13382008.png)

![2-[5-[3-(5-Carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadienyl]-3-ethyl-1,1-dimethyl-1H-benz[e]indolium inner salt](/img/structure/B13382023.png)
![4-[3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;but-2-enedioic acid](/img/structure/B13382025.png)

![2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-chloro-4-methylbenzenesulfonate](/img/structure/B13382043.png)
